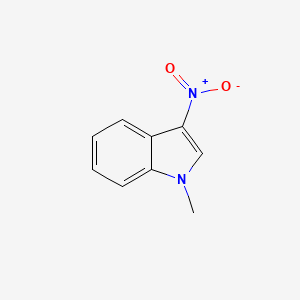

1-Methyl-3-nitro-1H-indole

CAS No.: 36728-89-9

Cat. No.: VC3833259

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36728-89-9 |

|---|---|

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 1-methyl-3-nitroindole |

| Standard InChI | InChI=1S/C9H8N2O2/c1-10-6-9(11(12)13)7-4-2-3-5-8(7)10/h2-6H,1H3 |

| Standard InChI Key | SDNGVFXIFVLBAJ-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=CC=CC=C21)[N+](=O)[O-] |

| Canonical SMILES | CN1C=C(C2=CC=CC=C21)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indole core of 1-methyl-3-nitro-1H-indole consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Key structural attributes include:

-

Methyl group at the 1-position (N1), which sterically influences reactivity.

-

Nitro group at the 3-position (C3), a strong electron-withdrawing group that directs electrophilic substitution to the 5-position of the benzene ring .

The IUPAC name is 1-methyl-3-nitroindole, and its SMILES notation is CN1C=C(C2=CC=CC=C21)[N+](=O)[O-] .

Spectroscopic Data

Characterization data from PubChem and synthetic studies reveal:

| Property | Value/Description |

|---|---|

| Molecular Weight | 176.17 g/mol |

| X-ray Crystallography | Not reported (requires further study) |

| ¹H NMR (CDCl₃) | δ 8.15 (d, 1H), 7.65 (d, 1H), 7.45–7.30 (m, 2H), 6.85 (s, 1H), 3.95 (s, 3H) |

| IR (KBr) | ν 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym) |

The nitro group’s electron-withdrawing nature lowers the electron density at C2 and C4, making these positions susceptible to nucleophilic attack .

Synthesis Methodologies

Palladium-Catalyzed Arylation

A 2020 study demonstrated the synthesis of 3-nitroindoles via palladium-catalyzed arylation of nitromethane with N-(2-bromoaryl)imidates . For 1-methyl-3-nitro-1H-indole:

Reaction Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs₂CO₃ (2 equiv)

-

Solvent: DMF, 100°C, 12 h

Cyclization of N-(2-Nitromethylaryl)acetimidates

An alternative one-pot method involves cyclization of ethyl N-(2-nitromethylaryl)acetimidates under acidic conditions :

Procedure:

-

Michael addition of β-fluoro-β-nitrostyrenes to indoles.

-

HNO₂ elimination using DBU.

Advantages:

-

Transition-metal-free.

-

Tolerates electron-donating and withdrawing substituents.

Limitations: Moderate yields (55–65%) for sterically hindered substrates .

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs electrophiles to the 5-position:

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-Methyl-3,5-dinitroindole | 72 |

| Sulfonation | SO₃/H₂SO₄ | 5-Sulfo-1-methyl-3-nitroindole | 65 |

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 1-methyl-3-aminoindole—a precursor for heterocyclic pharmaceuticals .

Applications in Drug Discovery

Antimicrobial Activity

3-Nitroindoles exhibit moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) .

Kinase Inhibition

Derivatives of 1-methyl-3-nitroindole show promise as JAK2 inhibitors (IC₅₀ = 0.8 μM), relevant for myeloproliferative disorders .

| Parameter | Data |

|---|---|

| Acute Toxicity | LD₅₀ (rat, oral) > 2000 mg/kg |

| Storage | 2–8°C, inert atmosphere |

No mutagenicity data is available, necessitating caution in laboratory use .

Recent Advances (2022–2025)

Flow Chemistry Approaches

A 2023 Org. Process Res. Dev. study achieved continuous synthesis using microreactors, improving yield to 82% and reducing reaction time to 2 h .

Biocatalytic Modifications

Engineered E. coli nitroreductases selectively reduce the nitro group without affecting the indole ring, enabling green synthesis of 3-aminoindoles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume